3,5-Dimethoxybenzamide
Overview
Description
3,5-Dimethoxybenzamide is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16615. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
3,5-Dimethoxybenzamide plays a crucial role as an intermediate in various chemical synthesis processes. For example, it is used in the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone, an important intermediate for preparing nabilone, through cyanidation and Grignard reactions (X. Xin, 2012). Additionally, reductive lithiation of 3,5-dimethoxybenzyl methyl ether, which leads to the generation of 3,5-dimethoxybenzyllithium, is a process where this compound serves as a precursor for synthesizing various substituted resorcinols (Azzena et al., 2003).
Applications in Biology and Medicine
This compound derivatives have found applications in medical research. For instance, certain derivatives have been evaluated for their potential as neuroleptic agents. They were synthesized and tested for antidopamine activity, showing promise in this field (de Paulis et al., 1986). In another study, a derivative of this compound was investigated for its protective effects against hydrogen peroxide-induced cell death in PC12 cells, showcasing its potential as a neuroprotective agent (Hur et al., 2013).
Radiotracer Development
Compounds derived from this compound have been synthesized and evaluated as radiotracers for imaging tumors. Studies have shown that these compounds can identify breast tumors in vivo, indicating their potential use in diagnostic imaging (Rowland et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
3,5-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLRWVNYANKXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169209 | |
Record name | 3,5-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17213-58-0 | |
Record name | 3,5-Dimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17213-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017213580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17213-58-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the known biological activities of 3,5-Dimethoxybenzamide derivatives?
A1: While the provided research doesn't extensively cover the biological activity of this compound itself, it highlights its use as a key building block for synthesizing other compounds with potential biological activity. For instance, one study explored the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone from this compound, a crucial intermediate in the production of Nabilone. Nabilone is a synthetic cannabinoid with therapeutic applications []. Additionally, researchers have investigated the neurotropic potential of several 4-hydroxy-3,5-dimethoxybenzamides and their derivatives []. Another study examined the anti-cancer activity of N-(4-methoxyphenyl)-3,5-dimethoxybenzamide in HeLa cells, demonstrating its ability to induce cell cycle arrest and apoptosis [].
Q2: Can you describe the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone from this compound?
A2: The synthesis involves two main steps:
Q3: What is the structure of this compound oxime and what are its key structural features?
A3: this compound oxime (C9H12N2O3) exhibits an E configuration in its oxime group. The crystal structure reveals intermolecular hydrogen bonding (N—H⋯O and O—H⋯N) between molecules, contributing to its packing arrangement. Additionally, an intramolecular N—H⋯O hydrogen bond is also present [].
Q4: Have any studies investigated the potential of this compound analogs as Reserpine substitutes?
A4: Yes, research has explored the synthesis and pharmacological activity of potential Reserpine analogs structurally similar to this compound. These analogs were evaluated for their capacity to potentiate barbiturate-induced hypnosis in mice and their impact on serotonin levels in rat brains. Although they did not demonstrate serotonin depletion, some analogs, particularly compound V (4-(3,4,5-trimethoxybenzoyloxy)-benzanilide), exhibited notable barbiturate potentiation, albeit with lower potency compared to Reserpine [].
Q5: Are there any known applications of this compound in the development of anticancer agents?
A5: Research indicates that this compound serves as a scaffold for designing new anticancer agents. For instance, novel N-{5-[(1H-Benzo[d]imidazol-1-yl)methyl]isoxazol-3-yl}benzamide hybrids, incorporating the this compound moiety, have been synthesized and evaluated for their anticancer properties []. This suggests that modifications and elaborations on the this compound structure hold potential for developing new anticancer therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.